Dual PLD1/PLD2 Inhibition with Sub‑25 nM Potency – A Balanced Profile for Functional Studies
FIPI inhibits both PLD1 and PLD2 with IC₅₀ values of 25 nM and 20 nM, respectively, in biochemical assays [1]. In a CHO cell‑based assay, its potency is even higher: IC₅₀ = 1 nM for PLD1 and 10 nM for PLD2 [2]. This dual, equipotent inhibition contrasts sharply with isoform‑selective inhibitors. For example, VU0359595 exhibits >1,700‑fold selectivity for PLD1 (IC₅₀ = 3.7 nM) over PLD2 (IC₅₀ = 6,400 nM) [3], while ML298 is >53‑fold selective for PLD2 (IC₅₀ = 355 nM) over PLD1 (IC₅₀ = 20,000 nM) [4].
| Evidence Dimension | PLD isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | PLD1: 25 nM (biochemical), 1 nM (cellular); PLD2: 20 nM (biochemical), 10 nM (cellular) |
| Comparator Or Baseline | VU0359595: PLD1 IC₅₀ = 3.7 nM, PLD2 IC₅₀ = 6,400 nM; ML298: PLD2 IC₅₀ = 355 nM, PLD1 IC₅₀ = 20,000 nM |
| Quantified Difference | FIPI inhibits both isoforms with near‑equal potency (1–25 nM); selective inhibitors spare one isoform at >1,700‑fold (VU0359595) or >53‑fold (ML298) higher concentrations. |
| Conditions | Biochemical assay: PLD enzymes (50 nM) reconstituted with phospholipid vesicles, 37°C, 30 min [1]. Cellular assay: CHO cells expressing PLD1 or PLD2 [2]. |
Why This Matters
Researchers requiring simultaneous blockade of both PLD isoforms in cellular or in vivo models must use FIPI; isoform‑selective inhibitors will leave one PLD isoform active, confounding phenotypic readouts.
- [1] Su W, Yeku O, Olepu S, et al. 5-Fluoro-2-indolyl des‑chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis. Mol Pharmacol. 2009;75(3):437-446. View Source
- [2] Aladdin Scientific. FIPI Product Description (citing cellular IC₅₀ data). View Source
- [3] Lewis JA, Scott SA, Lavieri R, et al. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity. Bioorg Med Chem Lett. 2009;19(7):1916-1920. View Source
- [4] O'Reilly MC, Scott SA, Brown KA, et al. Development of a selective, allosteric PLD2 inhibitor. Probe Reports from the NIH Molecular Libraries Program. 2013. View Source
